

# 2-(4-Bromophenyl)-5-phenylthiophene molecular weight

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## Compound of Interest

Compound Name: 2-(4-Bromophenyl)-5-phenylthiophene

Cat. No.: B184282

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An In-Depth Technical Guide to **2-(4-Bromophenyl)-5-phenylthiophene**

## Authored by a Senior Application Scientist

**Abstract:** This technical guide provides a comprehensive overview of **2-(4-Bromophenyl)-5-phenylthiophene**, a heterocyclic compound of significant interest in materials science and medicinal chemistry. The document details its fundamental physicochemical properties, outlines a robust synthetic protocol, and explores its current and potential applications, particularly in the realm of drug discovery and development. This guide is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, offering both foundational knowledge and practical insights to facilitate further innovation.

## Introduction: The Significance of Substituted Thiophenes

Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry due to their wide range of biological activities.<sup>[1]</sup> The incorporation of a thiophene nucleus can significantly modify a molecule's physicochemical properties, enhancing its interaction with biological targets.<sup>[1]</sup> **2-(4-Bromophenyl)-5-phenylthiophene**, a diaryl-substituted thiophene, represents a key building block for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it a versatile precursor for

novel materials and potential therapeutic agents.<sup>[2]</sup> Its rigid, planar structure also lends itself to applications in organic electronics.

## Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is paramount for its application in any scientific discipline. **2-(4-Bromophenyl)-5-phenylthiophene** is a solid at room temperature, with a melting point in the range of 189.0 to 193.0 °C.<sup>[3][4]</sup> Key quantitative data for this compound are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>16</sub> H <sub>11</sub> BrS	<sup>[3][5]</sup>
Molecular Weight	315.23 g/mol	<sup>[3][5]</sup>
Melting Point	189.0 - 193.0 °C	<sup>[3][4]</sup>
Boiling Point	409.7 ± 30.0 °C (Predicted)	<sup>[3]</sup>
Density	1.396 g/cm <sup>3</sup> (Predicted)	<sup>[3]</sup>
Appearance	White to yellow to green powder/crystal	<sup>[4]</sup>
Purity	>98.0% (GC)	<sup>[4]</sup>

The molecular structure of **2-(4-Bromophenyl)-5-phenylthiophene** consists of a central thiophene ring substituted with a phenyl group at the 5-position and a 4-bromophenyl group at the 2-position.

Caption: Molecular structure of **2-(4-Bromophenyl)-5-phenylthiophene**.

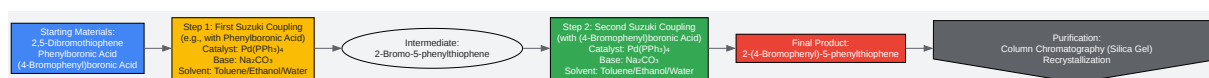
## Synthesis and Purification

The synthesis of unsymmetrically substituted diarylthiophenes like **2-(4-Bromophenyl)-5-phenylthiophene** can be achieved through various cross-coupling methodologies. A common

and effective approach is the Suzuki-Miyaura coupling reaction. This method offers high yields and tolerance to a wide range of functional groups.

## Synthetic Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling provides a powerful tool for the formation of carbon-carbon bonds. In the context of synthesizing **2-(4-Bromophenyl)-5-phenylthiophene**, this would typically involve the reaction of a brominated thiophene precursor with an appropriate boronic acid in the presence of a palladium catalyst and a base.



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Caption: Generalized workflow for the synthesis of **2-(4-Bromophenyl)-5-phenylthiophene** via sequential Suzuki-Miyaura coupling.

## Detailed Experimental Protocol (Illustrative)

- **Step 1: Synthesis of 2-Bromo-5-phenylthiophene.** To a solution of 2,5-dibromothiophene (1.0 eq) in a mixture of toluene, ethanol, and water is added phenylboronic acid (1.1 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The mixture is heated to reflux under a nitrogen atmosphere for 12 hours. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
- **Step 2: Synthesis of 2-(4-Bromophenyl)-5-phenylthiophene.** The purified 2-bromo-5-phenylthiophene (1.0 eq) is dissolved in a similar solvent mixture as Step 1. To this is added (4-bromophenyl)boronic acid (1.1 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The reaction is heated to reflux under nitrogen for 12 hours.

- Purification. The final product is isolated and purified using similar workup and chromatographic procedures as in Step 1, followed by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield a crystalline solid.

Causality in Experimental Choices: The choice of a palladium catalyst like  $\text{Pd}(\text{PPh}_3)_4$  is crucial for the efficiency of the C-C bond formation. The base (sodium carbonate) is essential for the activation of the boronic acid. The solvent system is chosen to ensure the solubility of both organic and inorganic reagents.

## Applications in Research and Drug Development

The structural motifs present in **2-(4-Bromophenyl)-5-phenylthiophene** make it a valuable scaffold in several areas of research.

### Precursor for Bioactive Molecules

The thiophene core is a component of numerous FDA-approved drugs.<sup>[1]</sup> The diarylthiophene structure can be a key pharmacophore in the development of new therapeutic agents. For instance, thiophene derivatives have been investigated for their potential as:

- Anticancer agents: Certain substituted thiophenes have shown growth inhibitory effects on human cancer cell lines.
- Anti-inflammatory agents: Thiophene-based compounds can modulate inflammatory pathways.<sup>[6]</sup>

The bromo-substituent on the phenyl ring allows for further diversification of the molecule, enabling the synthesis of a library of compounds for biological screening.

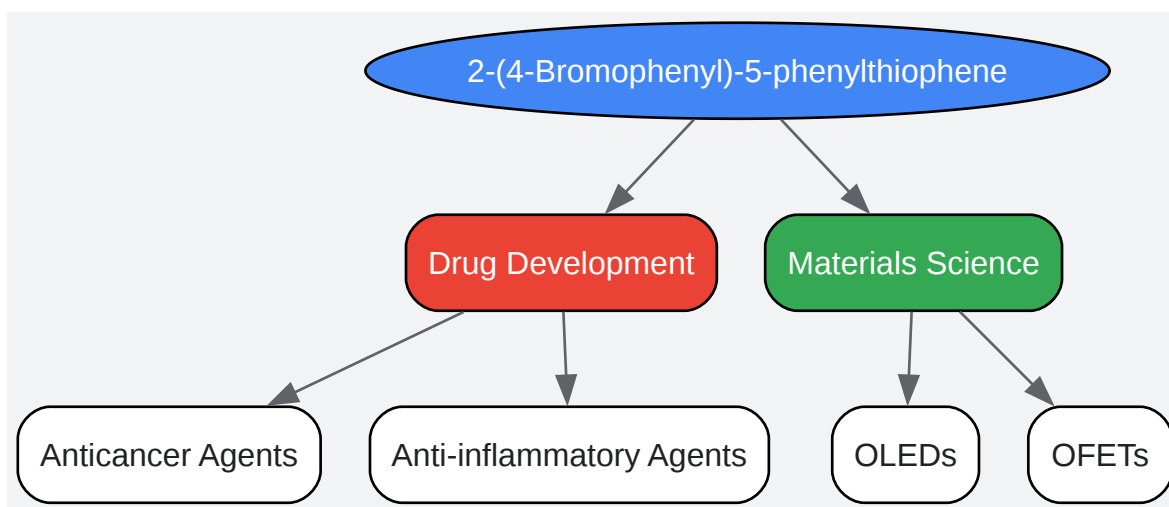
### Building Block in Materials Science

The conjugated  $\pi$ -system of **2-(4-Bromophenyl)-5-phenylthiophene** makes it an attractive building block for organic electronic materials. These materials are utilized in the fabrication of:

- Organic Light-Emitting Diodes (OLEDs)
- Organic Field-Effect Transistors (OFETs)

- Organic Photovoltaics (OPVs)

The ability to tune the electronic properties through further functionalization at the bromine position is a key advantage in this field.



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Caption: Potential application pathways for **2-(4-Bromophenyl)-5-phenylthiophene**.

## Safety and Handling

**2-(4-Bromophenyl)-5-phenylthiophene** should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is recommended to store the compound in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.

## Conclusion

**2-(4-Bromophenyl)-5-phenylthiophene** is a versatile and valuable chemical entity with significant potential in both medicinal chemistry and materials science. Its well-defined physicochemical properties and the accessibility of its synthesis through robust methods like the Suzuki-Miyaura coupling make it an important tool for researchers. Further exploration of its derivatives is likely to yield novel compounds with enhanced biological activities and advanced material properties.

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